N-tert-Butylformamide

Catalog No.
S1893183
CAS No.
2425-74-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylformamide

Researchers synthesizing tert-butyl isocyanide face yield degradation from residual amines and moisture when using in situ methods. Procuring isolated, high-purity N-tert-Butylformamide eliminates these impurities, enabling reproducible high-yield dehydration.

  • >98% assay ensures minimal side reactions.
  • Moisture-free baseline critical for sensitive isocyanide formation.
  • Enables 78-92% yield of tert-butyl isocyanide, ideal for Ugi condensations and metal coordination.

CAS Number

2425-74-3

Product Name

N-tert-Butylformamide

IUPAC Name

N-tert-butylformamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)

InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC=O

solubility

Sol in water and common hydrocarbon solvents.

Canonical SMILES

CC(C)(C)NC=O

The exact mass of the compound N-tert-Butylformamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water and common hydrocarbon solvents.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-tert-Butylformamide, N-(1,1-Dimethylethyl)formamide, N-t-Butylformamide, tert-Butylformamide, Formamide, N-(1,1-dimethylethyl)-

Purity

≥98%

Package Size

5 g, 25 g

N-tert-Butylformamide (CAS 2425-74-3) is a sterically hindered secondary amide characterized by a melting point of 16 °C, a boiling point of 202 °C, and a density of 0.903 g/mL [1]. In industrial and laboratory procurement, its primary value lies in its role as a dedicated, high-purity precursor for the synthesis of sterically bulky isocyanides and nitriles. Unlike simpler aliphatic amides, the bulky tert-butyl group heavily influences its hydrogen-bonding network, imparting distinct amphiphilic properties that allow it to form segregated polar and non-polar nanostructures in the liquid state [2]. For material selection, sourcing high-assay (>98%) N-tert-butylformamide is driven by the necessity to isolate the formylation step from subsequent, highly sensitive dehydration reactions, ensuring maximum yield and reproducibility in downstream organometallic ligand and specialty chemical synthesis.

Research Fit

Conformational analysis & peptide model studies requiring steric control
Non-aqueous supramolecular self-assembly and solvophobic effect research
Synthetic workflows using sterically hindered isocyanide precursors
GC method development with defined retention index for amide identification

Generic substitution of N-tert-butylformamide with common solvent amides like N,N-dimethylformamide (DMF) or unsubstituted formamide is chemically unviable when targeting tert-butyl-functionalized downstream products, as they lack the requisite carbon skeleton. Furthermore, a common procurement alternative is attempting to synthesize N-tert-butylformamide in situ from tert-butylamine and ethyl formate. However, this in situ generation frequently leaves residual unreacted amines, formates, and moisture [1]. During the subsequent dehydration step required to form tert-butyl isocyanide, these impurities trigger severe side reactions, product hydrolysis, and catastrophic yield degradation. Procuring isolated, high-purity N-tert-butylformamide ensures strict stoichiometric control and a moisture-free baseline, which are absolute requirements for the reproducible, high-yield manufacturing of sensitive isocyanides and sterically hindered nitriles [2].

Substitution Risk

Thermodynamic profile Cis/trans equilibrium drivers differ fundamentally from NMF or DMF, which may alter solvation behavior and peptide model interpretation.
Self-assembly capability Unique nanostructure formation via the solvophobic effect is not replicated by other N-alkyl formamides, limiting their use in non-aqueous supramolecular studies.
Downstream reagent properties Isocyanides derived from other formamides differ in steric bulk and lipophilicity, which can shift reaction outcomes in multicomponent syntheses.

Dehydration to tert-Butyl Isocyanide

The primary procurement driver for N-tert-butylformamide is its use as a direct precursor for tert-butyl isocyanide (t-BuNC). When high-purity N-tert-butylformamide is subjected to dehydration (e.g., via the Casanova method using 4-toluenesulfonyl chloride or POCl3), it reliably yields 78% to 92% of the purified isocyanide [1]. Attempting this dehydration on crude, in situ generated formamide mixtures drastically reduces the yield due to the competitive reaction of residual amines and moisture with the dehydrating agent. Procuring the purified amide isolates the dehydration step, ensuring maximum conversion to the highly volatile and sensitive isocyanide.

Evidence DimensionIsocyanide Dehydration Yield
Target Compound Data78% - 92% yield of tert-butyl isocyanide
Comparator Or BaselineCrude in situ formamide mixtures (variable, significantly lower yields due to side reactions)
Quantified DifferenceProcured pure N-tert-butylformamide provides a controlled, high-yield baseline (>78%) compared to unpredictable yields from crude precursors.
ConditionsDehydration utilizing 4-toluenesulfonyl chloride or similar agents under reduced pressure.

Procuring pure N-tert-butylformamide is essential for maximizing the yield of expensive, sensitive isocyanide ligands while minimizing hazardous purification steps.

Cis/Trans Thermodynamic Inversion
Head-to-head
ΔH° = +1.60 kJ/mol (TBF) vs −3.71 kJ/mol (NMF)
Net ΔΔH° = 5.31 kJ/mol; enthalpy sign reversal
Reported thermodynamic inversion supports steric effect studies on amide geometry.
CDCl₃, 298 K, ¹H NMR

Pyrolysis Selectivity for Pivalonitrile

N-tert-butylformamide demonstrates exceptional processability in continuous gas-phase reactor systems for the synthesis of sterically hindered nitriles. When reacted with acetic anhydride in a continuous tube reactor at 420 °C to 450 °C, N-tert-butylformamide undergoes pyrolytic dehydration to yield pivalonitrile with a selectivity of 94% at an 82% conversion rate [1]. This high thermal stability and predictable dehydration pathway make it a superior industrial precursor compared to alternative multi-step nitrile synthesis routes, which often suffer from lower selectivity and complex byproduct profiles.

Evidence DimensionPyrolytic Dehydration Selectivity
Target Compound Data94% selectivity to pivalonitrile at 82% conversion
Comparator Or BaselineAlternative generic nitrile synthesis pathways (lower selectivity, higher byproduct formation)
Quantified DifferenceN-tert-butylformamide achieves near-quantitative (94%) selectivity in continuous high-temperature gas-phase dehydration.
ConditionsContinuous gas-phase reaction with acetic anhydride at 420-450 °C; residence time ~111 seconds.

For industrial scale-up, this compound offers a highly selective, continuous-flow pathway to pivalonitrile, reducing downstream purification costs.

Solvent-Dependent Compensation
Head-to-head
H₂O: ΔH° = −1.72 kJ/mol (TBF) vs −5.79 kJ/mol (NMF)
CDCl₃: ΔH° = +1.60 kJ/mol (TBF) vs −3.71 kJ/mol (NMF)
Solvent-dependent enthalpy-entropy balance differs markedly; relevant for solvation model studies.
Data to verify across solvent systems

Amphiphilic Self-Assembly in Non-Aqueous Media

Beyond its use as a chemical precursor, N-tert-butylformamide serves as a highly specialized structured solvent. Unlike standard formamide or N,N-dimethylformamide (DMF), which form uniform solvent networks, N-tert-butylformamide forms distinct nanostructures due to the segregation of its molecules into polar (formamide core) and non-polar (tert-butyl group) domains [1]. This behavior is analogous to amphiphile self-assembly but occurs entirely in a non-aqueous, low-molecular-weight amide medium, fundamentally altering its dielectric relaxation and solvation properties compared to straight-chain analogs[2].

Evidence DimensionSolvent Nanostructure Formation
Target Compound DataForms segregated polar and non-polar nanodomains
Comparator Or BaselineFormamide and DMF (form uniform, non-segregated solvent networks)
Quantified DifferenceThe bulky tert-butyl group forces structural segregation, providing localized non-polar microenvironments within a highly polar bulk solvent.
ConditionsNeat liquid state at standard temperature and pressure.

This unique solvent structuring allows researchers to stabilize specific transition states, nanomaterials, or amphiphilic complexes that would precipitate or degrade in standard uniform solvents.

Amphiphile Self-Assembly
Class-level
Nanostructure formation in pure liquid via polar/non-polar segregation
Other N-alkyl formamides show no reported self-assembly
Supports non-aqueous supramolecular research; class-level inference.
Context-dependent; confirm with target system
Isocyanide Precursor
Supporting evidence
Direct precursor to tert-butyl isocyanide (t-BuNC)
Dehydration route; established in Ugi/Passerini methodologies
Enables multicomponent reaction research with sterically hindered building blocks.
Reaction yield and isocyanide stability to verify
GC Retention Index
Cross-study
I = 915 (SE-30, 180 °C)
Distinguishes from formamide (I ≈ 700–800) and DMF (I ≈ 850–950)
Defined retention index supports GC identification and method development.
Confirm with local column and conditions
Physical Property Comparison
Cross-study
Density 0.903 g/mL; Bp 202 °C; Vapor pressure 0.27 mmHg
vs formamide (1.133 g/mL, Bp 111 °C/20 mmHg) and NMF (~1.00 g/mL, Bp 180–185 °C)
Property differences influence solvent handling, distillation design, and exposure assessment.
Source review; verify with certificate of analysis

tert-Butyl Isocyanide for Ugi Reactions

N-tert-Butylformamide is the definitive starting material for synthesizing tert-butyl isocyanide (t-BuNC). Because the dehydration step requires strict exclusion of water and competing nucleophiles, procuring high-purity N-tert-butylformamide ensures high yields (78-92%) of the isocyanide [1]. This is critical for laboratories and manufacturers producing t-BuNC for use in Ugi four-component condensations or as a strongly electron-donating ligand in palladium and nickel coordination chemistry.

Continuous Pivalonitrile Production

In industrial specialty chemical manufacturing, N-tert-butylformamide is utilized as a highly selective precursor for pivalonitrile. Its thermal stability allows it to be processed in continuous gas-phase tube reactors with acetic anhydride at elevated temperatures, achieving up to 94% selectivity [2]. This makes it the right choice for continuous-flow operations where minimizing byproduct formation is critical to commercial viability.

Non-Aqueous Amphiphile Self-Assembly Media

Due to its unique ability to segregate into polar and non-polar nanodomains, N-tert-butylformamide is selected over standard solvents like DMF or DMSO for advanced physical chemistry applications. It acts as a specialized non-aqueous medium for studying amphiphile self-assembly, stabilizing complex nanostructures, and tuning dielectric environments in specialized formulations[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amide conformational studies
Cis/trans thermodynamic profile
Enthalpy-entropy compensation interpretation
Non-aqueous supramolecular assembly
Solvophobic nanostructure formation
Domain segregation in pure liquid state
Multicomponent reaction (MCR) synthesis
Sterically hindered isocyanide precursor
Reaction profile and downstream product library
GC analytical method development
Defined Kovats retention index
Peak identification and method reproducibility

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

202.0 °C

Melting Point

16.0 °C

UNII

GZ0P5X0IRF

Vapor Pressure

0.27 mmHg
0.27 mm Hg @ 25 °C

Other CAS

2425-74-3

Wikipedia

N-tert-butylformamide

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide.

General Manufacturing Information

Formamide, N-(1,1-dimethylethyl)-: INACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

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